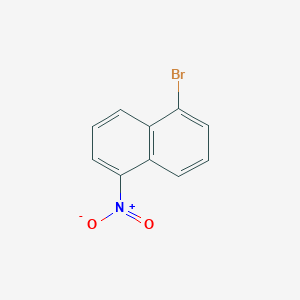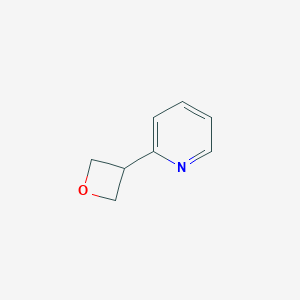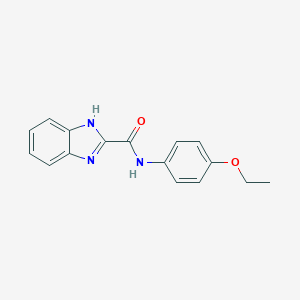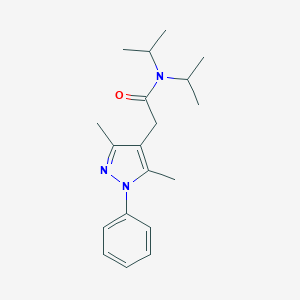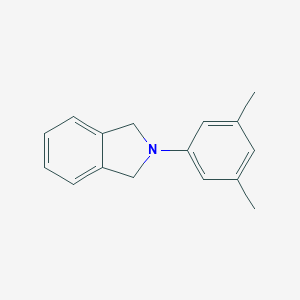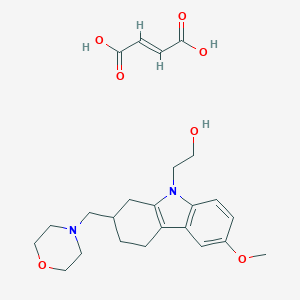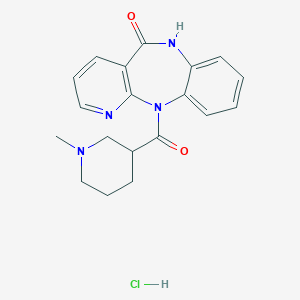
11-(N-Methylnipecotyl)-6,11-dihydro-5H-pyrido(2,3-b)-1,5-benzodiazepin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(N-Methylnipecotyl)-6,11-dihydro-5H-pyrido(2,3-b)-1,5-benzodiazepin-5-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a benzodiazepine derivative that has been synthesized and studied extensively for its biochemical and physiological effects.
Mechanism Of Action
The exact mechanism of action of 11-(N-Methylnipecotyl)-6,11-dihydro-5H-pyrido(2,3-b)-1,5-benzodiazepin-5-one is not fully understood. However, it is believed to act on the GABA-A receptor, which is a neurotransmitter receptor that plays a crucial role in the regulation of anxiety, sleep, and seizure activity. It is thought to enhance the inhibitory effects of GABA, resulting in the anxiolytic, sedative, and anticonvulsant effects observed.
Biochemical And Physiological Effects
Studies have shown that 11-(N-Methylnipecotyl)-6,11-dihydro-5H-pyrido(2,3-b)-1,5-benzodiazepin-5-one has a variety of biochemical and physiological effects. It has been shown to increase GABAergic neurotransmission, resulting in the anxiolytic, sedative, and anticonvulsant effects observed. It has also been shown to modulate the activity of various ion channels, including voltage-gated calcium channels, which may be involved in its neuroprotective effects.
Advantages And Limitations For Lab Experiments
One of the advantages of using 11-(N-Methylnipecotyl)-6,11-dihydro-5H-pyrido(2,3-b)-1,5-benzodiazepin-5-one in lab experiments is its well-characterized pharmacological profile. It has been extensively studied for its biochemical and physiological effects, making it a useful tool for investigating the role of GABAergic neurotransmission in various physiological and pathological conditions. However, one of the limitations of using this compound is its relatively low potency compared to other benzodiazepine derivatives, which may limit its usefulness in certain experiments.
Future Directions
There are several future directions for research on 11-(N-Methylnipecotyl)-6,11-dihydro-5H-pyrido(2,3-b)-1,5-benzodiazepin-5-one. One direction is to investigate its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its potential use in the treatment of anxiety disorders, insomnia, and epilepsy. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential interactions with other neurotransmitter systems.
Synthesis Methods
The synthesis of 11-(N-Methylnipecotyl)-6,11-dihydro-5H-pyrido(2,3-b)-1,5-benzodiazepin-5-one involves the reaction of 6,11-dihydro-5H-pyrido(2,3-b)-1,5-benzodiazepin-5-one with N-methylnipecotic acid in the presence of a coupling agent. The reaction yields the desired compound, which can be purified using various techniques such as column chromatography, recrystallization, or HPLC.
Scientific Research Applications
11-(N-Methylnipecotyl)-6,11-dihydro-5H-pyrido(2,3-b)-1,5-benzodiazepin-5-one has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to have anxiolytic, sedative, and anticonvulsant properties, making it a potential candidate for the treatment of anxiety disorders, insomnia, and epilepsy. It has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
121798-89-8 |
|---|---|
Product Name |
11-(N-Methylnipecotyl)-6,11-dihydro-5H-pyrido(2,3-b)-1,5-benzodiazepin-5-one |
Molecular Formula |
C19H21ClN4O2 |
Molecular Weight |
372.8 g/mol |
IUPAC Name |
11-(1-methylpiperidine-3-carbonyl)-6H-pyrido[3,2-c][1,5]benzodiazepin-5-one;hydrochloride |
InChI |
InChI=1S/C19H20N4O2.ClH/c1-22-11-5-6-13(12-22)19(25)23-16-9-3-2-8-15(16)21-18(24)14-7-4-10-20-17(14)23;/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,21,24);1H |
InChI Key |
OSLNWPFLHSLBPY-UHFFFAOYSA-N |
SMILES |
CN1CCCC(C1)C(=O)N2C3=CC=CC=C3NC(=O)C4=C2N=CC=C4.Cl |
Canonical SMILES |
CN1CCCC(C1)C(=O)N2C3=CC=CC=C3NC(=O)C4=C2N=CC=C4.Cl |
synonyms |
11-(N-methylnipecotyl)-6,11-dihydro-5H-pyrido(2,3-b)-1,5-benzodiazepin-5-one DF 594 DF-594 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




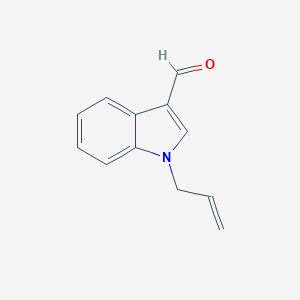
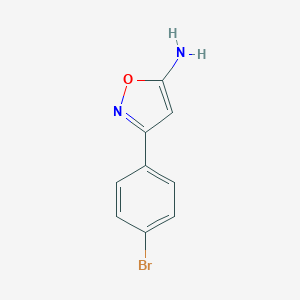
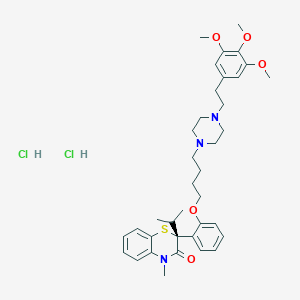
![2-Methylimidazo[1,2-a]pyridin-8-amine](/img/structure/B40267.png)


